
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, commonly known as Dibenzoylmethane (DBM), is a naturally occurring compound found in plants such as turmeric. DBM has been studied extensively for its potential use in various scientific applications, including its use as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential use as a therapeutic agent for various diseases. Research studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide is not fully understood. However, research studies have shown that this compound inhibits the expression of various genes that are involved in cancer cell growth and inflammation. This compound has also been shown to activate various signaling pathways that are involved in cell death and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. This compound has been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has several advantages for lab experiments. This compound is readily available and can be synthesized easily. This compound is also relatively inexpensive compared to other therapeutic agents. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to dissolve in aqueous solutions. This compound also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research of N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. One future direction is to further investigate the mechanism of action of this compound. Another future direction is to study the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases. Further research is also needed to determine the optimal dosage and administration of this compound for various applications. Additionally, the development of new formulations of this compound that improve its solubility and bioavailability could enhance its effectiveness in vivo.
Conclusion
In conclusion, this compound is a naturally occurring compound that has been extensively studied for its potential use as a therapeutic agent for various diseases. This compound has anti-inflammatory, antioxidant, and anticancer properties and has been shown to inhibit the growth of various cancer cells. This compound has several advantages for lab experiments, including its availability and low cost. However, this compound also has some limitations, including its low solubility and bioavailability. Future research is needed to further investigate the mechanism of action of this compound and to determine its optimal dosage and administration for various applications.
Méthodes De Synthèse
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide can be synthesized through the reaction of benzil with methylamine in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been used extensively in research studies to produce this compound for various applications.
Propriétés
Numéro CAS |
724429-78-1 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-11-8-12(2)10-15(9-11)17(19)18-16-13(3)6-5-7-14(16)4/h5-10H,1-4H3,(H,18,19) |
Clé InChI |
UVLGBYAOIKKOOQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC(=C2)C)C |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



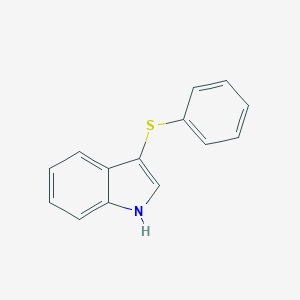
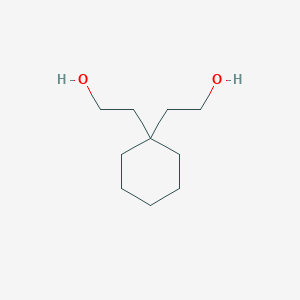
![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)
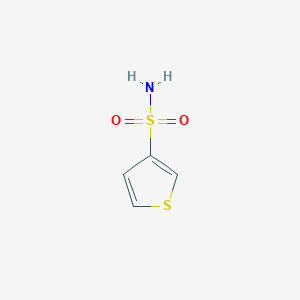

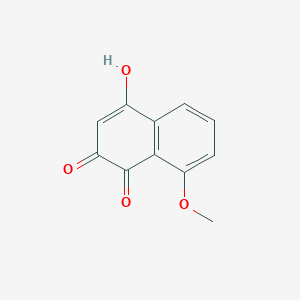
![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)

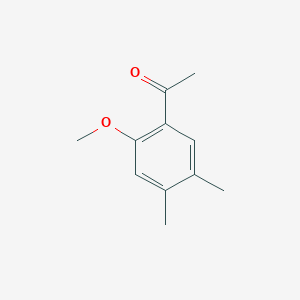

![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)


![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)